prim-O-Glucosylangelicain
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Overview
Description
Prim-O-Glucosylangelicain is a natural product primarily found in the rhizomes of plants belonging to the Cimicifuga species . It is a flavonoid compound with the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol . This compound has been studied for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prim-O-Glucosylangelicain can be synthesized through chemical methods, although it is more commonly isolated from natural sources. The synthetic route involves the glycosylation of angelicain with glucose under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the rhizomes of Cimicifuga species. The extraction process may use solvents such as ethanol or water, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Prim-O-Glucosylangelicain undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Prim-O-Glucosylangelicain has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of prim-O-Glucosylangelicain involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through its ability to bind to specific receptors and inhibit or activate downstream signaling cascades.
Comparison with Similar Compounds
Prim-O-Glucosylcimifugin: Another flavonoid found in Cimicifuga species with similar biological activities.
Cimifugin: A related compound with anti-inflammatory and antioxidant properties.
Angelica sinensis: Contains similar flavonoid compounds with therapeutic potential.
Uniqueness: Prim-O-Glucosylangelicain is unique due to its specific glycosylation pattern and its distinct biological activities. Compared to similar compounds, it has shown a broader range of therapeutic effects and higher potency in certain biological assays .
Biological Activity
Prim-O-Glucosylangelicain is a glycosylated flavonoid derived from various plant sources, particularly from the Angelica species. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Understanding the biological mechanisms and therapeutic potentials of this compound is crucial for its application in medicinal chemistry and pharmacology.
This compound is characterized by its unique glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. Its molecular structure allows it to interact with various biological targets, influencing several cellular pathways.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in inflammation and oxidative stress. Key mechanisms include:
- Inhibition of Inflammatory Pathways : this compound modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in the inflammatory response.
- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress and protecting cells from damage.
- Regulation of Cell Proliferation : It influences cell cycle progression and apoptosis in cancer cells, showing potential as an anticancer agent.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
2. Antioxidant Activity
The compound has shown potent antioxidant effects by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase . This property contributes to its protective effects against oxidative damage in various cell types.
3. Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro assays reveal that it can inhibit the proliferation of cancer cell lines, including breast and liver cancer cells, by inducing apoptosis through intrinsic and extrinsic pathways .
Case Study 1: Anti-cancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism involved increased apoptosis rates as evidenced by annexin V staining .
Case Study 2: Neuroprotective Effects
In a model of neuroinflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound significantly reduced neuroinflammatory markers and improved cognitive function assessed through behavioral tests .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Anti-inflammatory, antioxidant, anticancer | Unique glycosylation pattern |
Prim-O-Glucosylcimifugin | Anti-inflammatory, enhances stem cell function | Derived from saposhnikovia root |
Angelicin | Anticancer | Exhibits both intrinsic and extrinsic apoptotic pathways |
Properties
Molecular Formula |
C21H26O11 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3/t13-,14+,17-,18+,19-,20-/m1/s1 |
InChI Key |
YMKQLZWZRFMJBN-SHWJXYDWSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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